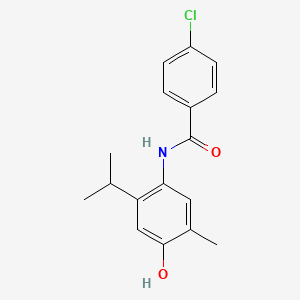

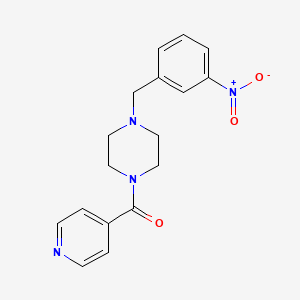

![molecular formula C19H17N3O2 B5559037 N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)

N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide involves detailed organic synthesis techniques, including condensation reactions and the use of specific catalysts to achieve desired molecular frameworks. For instance, the synthesis of histone deacetylase inhibitors, which share a similar structural framework, demonstrates the complexity and precision required in synthesizing such compounds (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide has been studied using techniques such as X-ray diffraction and DFT calculations. These studies reveal the geometric parameters, electronic properties, and thermodynamic properties of the molecules, providing a deeper understanding of their molecular architecture and stability (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various reactions, including methylation and cyclization processes. These studies highlight the potential for chemical modification and optimization of biological properties, such as increasing analgesic activity through structural adjustments (Ukrainets et al., 2015).

Physical Properties Analysis

Analysis of the physical properties of related compounds, such as solubility, crystal structure, and hydrogen bonding patterns, contributes to understanding the solid-state characteristics and potential application areas of these molecules (Gao & Qiao, 2015).

Applications De Recherche Scientifique

Selective Histone Deacetylase Inhibition

A study described the synthesis and biological evaluation of a compound structurally related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, highlighting its role as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound, MGCD0103, demonstrated the ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, with significant antitumor activity in vivo, entering clinical trials as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis in Analyzing Related Substances

Another study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide. This method demonstrated effectiveness and potential for quality control in pharmaceutical applications, showcasing the compound's role in analytical chemistry (Ye et al., 2012).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors

Research into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed insights into the metabolic pathways of compounds structurally akin to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide. This study identified the main metabolites of Flumatinib, contributing to our understanding of the pharmacokinetics and pharmacodynamics of similar compounds (Gong et al., 2010).

Synthesis and Evaluation of Antidepressant and Nootropic Agents

A study on the synthesis and pharmacological activity of compounds related to N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide explored their potential as antidepressant and nootropic agents. This research highlighted the central nervous system (CNS) activity of the 2-azetidinone skeleton, suggesting avenues for the development of new therapeutic agents (Thomas et al., 2016).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-8-16(9-7-13)22-18(23)15-4-3-5-17(12-15)24-19-20-11-10-14(2)21-19/h3-12H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFBJYXHCGWFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)